1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(4-ethoxyphenyl)ethanone
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Overview
Description
This compound is a novel heterocyclic compound with potential applications in medicinal chemistry .
Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound was not available .Physical And Chemical Properties Analysis
Detailed physical and chemical properties for this compound were not available .Scientific Research Applications
Facile Synthesis and Enantiomeric Purity
A study focused on the synthesis of enantiomerically pure diarylethanes, showcasing a procedure that might be related to or could inspire methodologies for synthesizing compounds with similar structural complexity. This research emphasizes the importance of achieving high enantiomeric purities and understanding the absolute configurations of such compounds, which could be crucial for their applications in scientific research (Zhang et al., 2014).
Advanced Organic Synthesis Techniques
Another study demonstrates the condensation of specific ketones with N,N-dimethylformamide dimethyl acetal, leading to the formation of heterocycles. This approach could be relevant for the synthesis or modification of complex molecules, including the specified compound, by indicating how different functional groups might be introduced or manipulated (Moskvina et al., 2015).
Catalytic Reactions and Derivative Formation
Research into the catalytic reactions involving acyl- and aroyl- substituted compounds with arylamines has led to the formation of dihydroindolo[1,2-c]quinazoline derivatives. Such studies are pivotal for understanding the chemical behavior and potential transformations of complex organic molecules, potentially offering insights into the functional versatility of the compound (Harano et al., 2007).
Antimycotic Activity and Compound Synthesis
Investigations into the synthesis and antimycotic activity of certain ethers and oximes highlight the ongoing search for new and effective antimicrobial agents. While not directly related to the specified compound, this research underscores the broader interest in synthesizing and testing compounds for biological activities, which could be relevant depending on the structural and functional properties of "1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(4-ethoxyphenyl)ethanone" (Raga et al., 1992).
properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4S/c1-2-27-17-9-7-16(8-10-17)15-21(24)23-12-11-20(28(25,26)14-13-23)18-5-3-4-6-19(18)22/h3-10,20H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFQKPKNQYPTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(4-ethoxyphenyl)ethanone |
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